InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2
.
2-Hydroxymethylcyclohexanol is a cyclic alcohol characterized by the molecular formula CHO. This compound features a hydroxymethyl group attached to a cyclohexanol structure, making it a versatile intermediate in organic synthesis. It finds applications across various sectors, including pharmaceuticals, industrial chemicals, and biological research. The compound is primarily utilized for its reactivity and ability to participate in diverse chemical reactions, which are crucial for synthesizing more complex molecules.
2-Hydroxymethylcyclohexanol can be sourced from several chemical suppliers and is classified under alcohols due to the presence of the hydroxyl functional group. It is also categorized as a secondary alcohol because the hydroxyl group is attached to a carbon that is connected to two other carbons. The compound is registered under the CAS number 27583-43-3, which facilitates its identification in chemical databases.
The synthesis of 2-hydroxymethylcyclohexanol can be accomplished through various methods:
The molecular structure of 2-hydroxymethylcyclohexanol consists of a cyclohexane ring with a hydroxymethyl group (-CHOH) attached at one position. The structural representation can be summarized as follows:
The compound's three-dimensional conformation allows it to engage in various interactions, enhancing its reactivity in chemical synthesis.
2-Hydroxymethylcyclohexanol participates in several key chemical reactions:
The mechanism by which 2-hydroxymethylcyclohexanol exerts its chemical reactivity involves several steps depending on the type of reaction:
These mechanisms highlight the compound's versatility as an intermediate in organic synthesis.
The physical state and solubility characteristics make it suitable for various applications in both laboratory and industrial settings.
2-Hydroxymethylcyclohexanol serves multiple roles across different scientific fields:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: